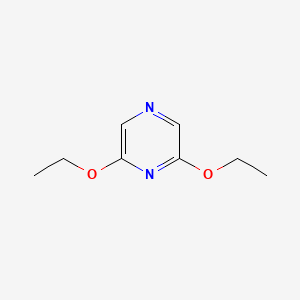
4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS
Overview
Description
4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is a chemical compound known for its utility in various scientific research applications. It is a derivative of cyclohexanecarboxylic acid, modified with an iodoacetamidomethyl group and an N-hydroxysuccinimide (NHS) ester. This compound is often used in bioconjugation and labeling studies due to its reactivity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS typically involves the following steps:
Formation of the Iodoacetamidomethyl Intermediate: This step involves the reaction of cyclohexanecarboxylic acid with iodoacetamide under suitable conditions to form the iodoacetamidomethyl derivative.
Activation with NHS: The intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS undergoes several types of chemical reactions:
Substitution Reactions: The iodoacetamidomethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The NHS ester is highly reactive towards primary amines, facilitating the formation of stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include primary amines and thiols.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
Amide Bonds: The primary product of reactions involving the NHS ester is the formation of amide bonds with primary amines.
Thioether Bonds: Reactions with thiols can lead to the formation of thioether bonds.
Scientific Research Applications
4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is widely used in various fields of scientific research:
Chemistry: It is used in the synthesis of complex molecules and in bioconjugation studies.
Biology: The compound is employed in labeling proteins and peptides, facilitating the study of protein interactions and functions.
Medicine: It has applications in drug development, particularly in the design of targeted therapies.
Industry: The compound is used in the production of diagnostic reagents and in the development of biosensors.
Mechanism of Action
The mechanism of action of 4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS involves the formation of covalent bonds with target molecules. The NHS ester reacts with primary amines to form stable amide bonds, while the iodoacetamidomethyl group can participate in nucleophilic substitution reactions. These reactions facilitate the labeling and modification of biomolecules, enabling their study and manipulation.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide Esters: Other NHS esters, such as N-hydroxysuccinimide acetate, share similar reactivity but differ in their specific applications.
Iodoacetamides: Compounds like iodoacetamide are similar in their ability to react with nucleophiles but lack the NHS ester functionality.
Uniqueness
4-(Iodoacetamidomethyl)cyclohexanecarboxylic acid-NHS is unique due to its dual functionality, combining the reactivity of both the iodoacetamidomethyl group and the NHS ester. This makes it particularly useful in bioconjugation and labeling studies, where precise and stable modifications are required.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[(2-iodoacetyl)amino]methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O5/c15-7-11(18)16-8-9-1-3-10(4-2-9)14(21)22-17-12(19)5-6-13(17)20/h9-10H,1-8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWZKWYQUNKCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CI)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619348 | |
| Record name | N-[(4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}cyclohexyl)methyl]-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343803-27-0 | |
| Record name | N-[(4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}cyclohexyl)methyl]-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629132.png)

![3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1629134.png)


![2-[(3-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1629140.png)




